1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Research has demonstrated the potential of coumarin derivatives, which share structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea, for exhibiting significant antioxidant activities. For instance, the synthesis and characterization of certain coumarin-substituted heterocyclic compounds have shown high antioxidant activities, comparable to standard antioxidants like vitamin C, suggesting their utility in mitigating oxidative stress (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, & Ihab I. Al-khalifa, 2020).
Antimicrobial and Antifungal Properties
Further research on coumarin and hydroxycoumarin compounds, which are structurally related to this compound, has explored their antimicrobial and antifungal properties. Synthesis of certain derivatives has revealed promising antibacterial and antifungal activities, highlighting their potential as therapeutic agents against various microbial infections (V. Mulwad & J. Shirodkar, 2002).
Synthesis and Characterization
The process of synthesizing and characterizing derivatives closely related to this compound involves various chemical reactions and analytical techniques. Studies have reported the unexpected synthesis of certain urea derivatives under specific conditions, providing insights into the chemical behavior and potential applications of these compounds in scientific research (Jiehua Xu, Anjun Chen, & Qingjian Liu, 2009).
Nonlinear Optical (NLO) Properties
Research into the nonlinear optical (NLO) properties of derivatives related to this compound has shown that these compounds can exhibit significant hyperpolarizabilities. This suggests their potential use in the development of materials for optical applications, such as in the creation of new types of lasers or optical switches (S. A. Halim & M. Ibrahim, 2017).
Catalytic Applications
Another area of research interest is the catalytic properties of compounds structurally similar to this compound. Studies have demonstrated the utility of certain urea derivatives in catalyzing reactions, such as the hydroxylation of unactivated C−H bonds, indicating their potential in synthetic chemistry and industrial processes (Benjamin H. Brodsky & J. D. Bois, 2005).
Future Directions
The compound and its analogs may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules . This wide spectrum of attractive utilization has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-17(20-12-5-6-15-16(9-12)25-11-24-15)19-10-18(22)7-8-23-14-4-2-1-3-13(14)18/h1-6,9,22H,7-8,10-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAJDXHRILHWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.